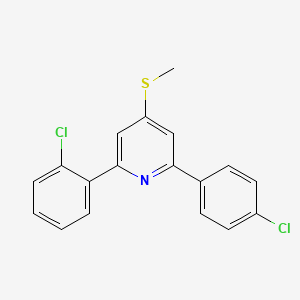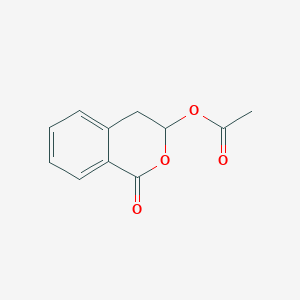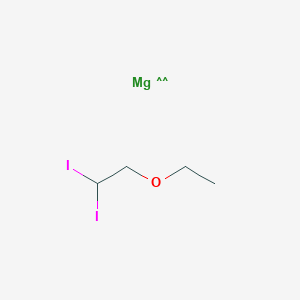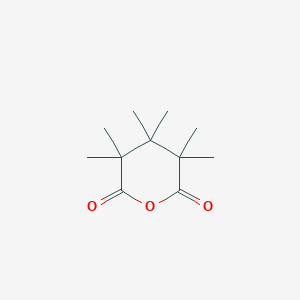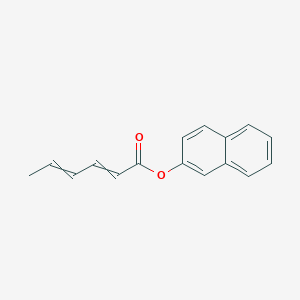
lithium;prop-1-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;prop-1-en-2-ylbenzene is a chemical compound that combines lithium with prop-1-en-2-ylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Lithium;prop-1-en-2-ylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Research in biology may involve the use of this compound to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: In medicine, the compound is investigated for its potential use in drug development and as a treatment for various conditions.
Industry: Industrial applications include the use of this compound in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by modulating neurotransmitter activity, influencing signal transduction pathways, and altering cellular processes. The specific molecular targets and pathways involved can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium;prop-1-en-2-ylbenzene include other lithium-organic compounds and benzene derivatives. Examples include lithium phenylacetylene and lithium benzyl alcohol.
Uniqueness
This compound is unique due to its specific combination of lithium and prop-1-en-2-ylbenzene, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications that may not be achievable with other similar compounds.
Propriétés
Numéro CAS |
112931-02-9 |
|---|---|
Formule moléculaire |
C9H9Li |
Poids moléculaire |
124.1 g/mol |
Nom IUPAC |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-4,6-7H,1H2,2H3;/q-1;+1 |
Clé InChI |
NFQXODPLYVVKJI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(=C)C1=CC=C[C-]=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
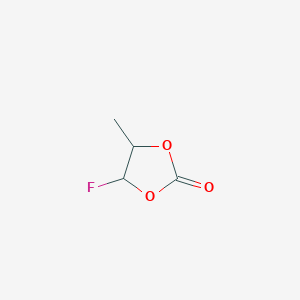
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
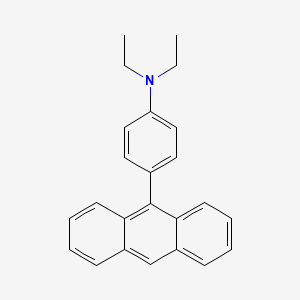
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
